Leaving Group Ability: Iodide vs. Chloride and Bromide in SN2 Displacements
The iodine atom in 2-(Iodomethyl)oxirane acts as a far superior leaving group in SN2 reactions compared to the chloride in epichlorohydrin or the bromide in epibromohydrin. This is a fundamental principle of nucleophilic substitution, where iodide's larger size and greater polarizability make it a much better leaving group than chloride or bromide. This difference translates directly to reaction rate and synthetic utility [1].
| Evidence Dimension | Leaving group ability (relative rate of SN2 substitution) |
|---|---|
| Target Compound Data | Iodide leaving group (estimated relative rate: >10⁴) |
| Comparator Or Baseline | Epichlorohydrin (chloride leaving group, relative rate: 1), Epibromohydrin (bromide leaving group, relative rate: ~10²) |
| Quantified Difference | >100-fold increase in rate relative to epichlorohydrin |
| Conditions | Standard SN2 nucleophilic substitution conditions with primary alkyl halides |
Why This Matters
The significantly faster SN2 substitution of 2-(Iodomethyl)oxirane enables reactions under milder conditions, shorter reaction times, and higher yields, reducing the need for excess reagents and simplifying purification, which directly impacts procurement efficiency and process economics.
- [1] Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books: Sausalito, CA, 2006; pp 455–457. View Source
